
4,4'-Dimethoxy-2,2',6,6'-tetramethyl-3,3'-dinitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl structure with two methoxy groups, four methyl groups, and two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl typically involves a multi-step process. One common method includes the nitration of 4,4’-dimethoxy-2,2’,6,6’-tetramethylbiphenyl using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-diamino-1,1’-biphenyl.
Oxidation: 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dicarboxy-1,1’-biphenyl.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl depends on its chemical structure and the specific context of its application. For instance, in biological systems, the nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-1,1’-biphenyl: Lacks the nitro groups, making it less reactive in certain chemical reactions.
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-diamino-1,1’-biphenyl: Contains amino groups instead of nitro groups, leading to different chemical and biological properties.
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dicarboxy-1,1’-biphenyl: Contains carboxylic acid groups, which can significantly alter its solubility and reactivity.
Uniqueness
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl is unique due to the presence of both methoxy and nitro groups on the biphenyl structure
Properties
CAS No. |
821799-18-2 |
|---|---|
Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-methoxy-4-(4-methoxy-2,6-dimethyl-3-nitrophenyl)-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C18H20N2O6/c1-9-7-13(25-5)17(19(21)22)11(3)15(9)16-10(2)8-14(26-6)18(12(16)4)20(23)24/h7-8H,1-6H3 |
InChI Key |
WKUUITYTLWTGQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)OC)[N+](=O)[O-])C)C)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


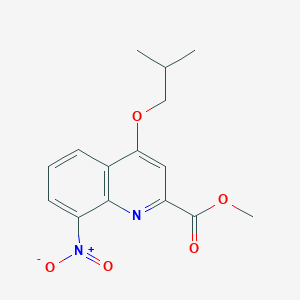
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
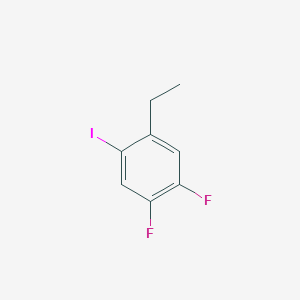

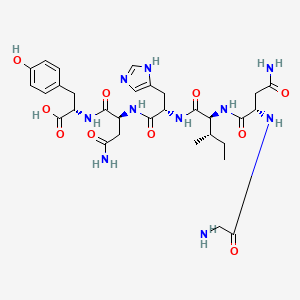
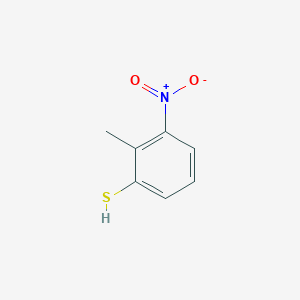
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
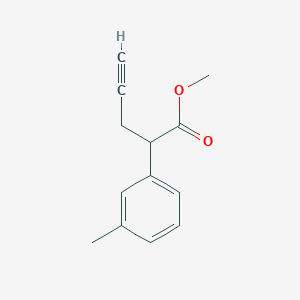
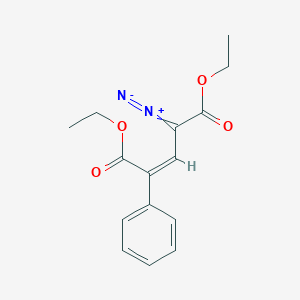
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
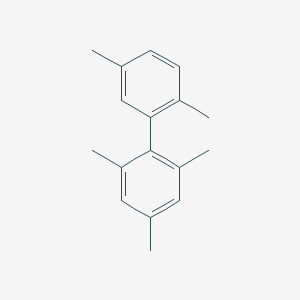
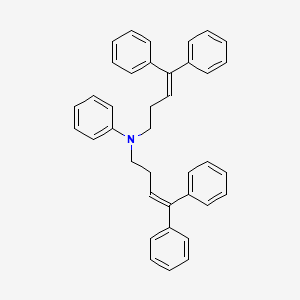
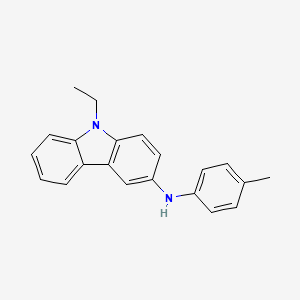
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)
